Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate
Description
Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate is a pyridine-derived compound featuring a hydroxymethyl group at the pyridine’s 2-position and a tert-butyl carbamate moiety attached via a methylene linker at the 4-position (Fig. 1). This structure combines the hydrogen-bonding capacity of the hydroxymethyl group with the steric and protective properties of the tert-butyl carbamate, making it a versatile intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves multi-step functionalization of pyridine derivatives, as evidenced by analogous compounds in the literature .
Properties
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-13-10(6-9)8-15/h4-6,15H,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPWBRPUFZOZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934805-27-2 | |
| Record name | tert-butyl N-{[2-(hydroxymethyl)pyridin-4-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate (CAS Number: 1934805-27-2) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| CAS Number | 1934805-27-2 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may function as an inhibitor of specific enzymes involved in neurodegenerative processes.
- Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. In vitro studies have shown that it can prevent the death of astrocyte cells induced by amyloid-beta 1-42, potentially reducing neuroinflammation markers such as TNF-α and free radicals .
- Acetylcholinesterase Inhibition : The compound's structure suggests potential activity against acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound could enhance cholinergic signaling, which is often impaired in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies :
-
In Vivo Studies :
- In animal models, particularly rats treated with scopolamine to induce cognitive deficits, this compound showed moderate efficacy in improving cognitive function compared to standard treatments like galantamine. However, its bioavailability in the brain was noted as a limiting factor for achieving significant therapeutic effects .
-
Comparative Analysis :
- The effectiveness of this compound was compared with other compounds exhibiting similar mechanisms. While it demonstrated promising results in preclinical studies, further optimization of its pharmacokinetic properties is necessary for clinical application.
Comparison with Similar Compounds
Structural Differences :
- The carbamate is directly attached to the pyridine’s 2-position, while the 4-position bears a methyl group .
- Methyl groups enhance lipophilicity but lack the reactivity of hydroxymethyl. Synthesis: Synthesized as an intermediate for p38 MAP kinase inhibitors, forming dimeric crystal structures via N–H···N hydrogen bonds .
Tert-butyl N-[2-(benzyloxy)pyridin-4-yl]carbamate
Structural Differences :
Tert-butyl (4-chloropyridin-2-yl)carbamate
Structural Differences :
- Chlorine substituent at the pyridine’s 4-position instead of the carbamate-linked methyl group .
- Higher lipophilicity and resistance to oxidation compared to hydroxymethyl derivatives.
Tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate
Structural Differences :
- Replaces the pyridine ring with a spirocyclic 5-azaspiro[2.4]heptane system .
- Key Implications: Altered conformational flexibility and hydrogen-bonding capacity due to the spiro structure. Potential for improved pharmacokinetics in CNS-targeting drugs.
Tert-butyl N-[4-(hydroxymethyl)-1-methylpiperidin-4-yl]carbamate
Structural Differences :
- Piperidine ring replaces pyridine, with hydroxymethyl at position 4 .
- Key Implications :
- Basic piperidine nitrogen enhances water solubility.
- Hydroxymethyl’s spatial arrangement differs due to the saturated ring system.
Comparative Analysis Table
Key Research Findings
- Hydrogen-Bonding vs. Lipophilicity : Hydroxymethyl groups (target compound) improve solubility and target interaction but may reduce metabolic stability compared to halogenated or benzyloxy analogs .
- Synthetic Utility : The tert-butyl carbamate group serves as a protective strategy for amines, enabling selective deprotection in multi-step syntheses .
- Structural Diversity : Spirocyclic or piperidine-based analogs (e.g., ) demonstrate the importance of ring conformation in modulating bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
